3-amino-N-cyclopropyl-N-(2-methylpropyl)benzamide
Description
3-Amino-N-cyclopropyl-N-(2-methylpropyl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with an amino group at the 3-position and two distinct alkylamine groups: a cyclopropyl and a 2-methylpropyl (isobutyl) moiety. For instance, cyclopropyl groups are known to influence steric and electronic profiles in medicinal chemistry, while the 2-methylpropyl chain may enhance lipophilicity .
Properties
IUPAC Name |
3-amino-N-cyclopropyl-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10(2)9-16(13-6-7-13)14(17)11-4-3-5-12(15)8-11/h3-5,8,10,13H,6-7,9,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUFZOOEHAHACL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CC1)C(=O)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-cyclopropyl-N-(2-methylpropyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure
The molecular structure of this compound includes:
- An amino group ()
- A cyclopropyl group
- A 2-methylpropyl side chain
- A benzamide backbone
This unique configuration contributes to its interaction with various biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Neuroleptic activity
Anticancer Activity
Studies have shown that benzamide derivatives can inhibit cancer cell growth. For instance, compounds structurally related to this compound have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of specific signaling pathways.
Table 1: Summary of Anticancer Studies
| Compound | Mechanism of Action | Cell Line Tested | IC50 (μM) |
|---|---|---|---|
| Compound A | Apoptosis induction via mitochondrial pathway | HeLa | 5.0 |
| Compound B | Inhibition of cell cycle progression | MCF-7 | 7.5 |
| This compound | TBD | TBD | TBD |
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may interact with specific protein targets or enzymes involved in cell signaling pathways.
- Receptor Binding : The amino group may facilitate hydrogen bonding with target receptors.
- Enzyme Inhibition : Similar compounds have shown inhibition of kinases, which are crucial in cancer proliferation.
Case Studies
Several case studies have highlighted the potential of benzamide derivatives in treating various conditions:
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of several benzamides against Gram-positive and Gram-negative bacteria.
- Results indicated that certain derivatives exhibited significant antibacterial properties, suggesting potential for development as antimicrobial agents.
-
Neuroleptic Activity Investigation :
- Research into the neuroleptic effects of benzamide derivatives showed that modifications in the side chains could enhance activity while reducing side effects.
- Compounds similar to this compound were tested for their ability to mitigate symptoms in animal models of psychosis.
Comparison with Similar Compounds
A comparison with related compounds can illuminate the unique properties of this compound.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound X | N-alkyl substitution | Moderate anticancer |
| Compound Y | Additional halogen | Strong antimicrobial |
| This compound | Cyclopropyl and amino groups | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares 3-amino-N-cyclopropyl-N-(2-methylpropyl)benzamide with key analogs:
*Estimated based on substituent contributions.
Key Observations:
- Lipophilicity: The target compound’s logP (~2.5) is lower than 3-chloro-N-(2-methylpropyl)benzamide (logP 2.93) due to the polar amino group replacing chlorine. However, it remains more lipophilic than thiadiazole-containing analogs (logP ~1.8) .
Critical Analysis of Limitations and Opportunities
- Data Gaps : Direct experimental data (e.g., NMR, bioactivity) for the target compound are absent in the evidence, necessitating further research.
- Optimization Potential: Introducing electron-withdrawing groups (e.g., chloro, as in ) or polar moieties (e.g., hydroxypropoxy in ) could fine-tune solubility and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
